N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is an organic compound belonging to a class of substances characterized by fused aromatic rings and amide functionalities. This compound is notable for its unique chemical structure, which combines features of both pyridopyrimidine and chromone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide generally involves multistep organic synthesis. Starting from commercially available precursors, the synthesis can be carried out through a series of condensation and cyclization reactions. Key intermediates include substituted pyridines and chromones. Typical reaction conditions involve the use of organic solvents, bases such as potassium carbonate, and catalysts to promote efficient transformations.
Industrial Production Methods
Industrial production of this compound would likely scale up laboratory methods, optimizing yields and purity through batch or continuous flow processes. Key considerations would include reaction kinetics, solvent recovery, and waste minimization. Standard industrial protocols, such as crystallization and chromatography, would be employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under mild conditions to yield corresponding quinones.
Reduction: : It can be reduced to yield dihydro derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed, modifying the aromatic rings or amide functionalities.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkyl groups via Friedel-Crafts alkylation.
Major Products
Depending on the reaction, major products include quinones, dihydro derivatives, and various substituted compounds retaining the core structure of the parent molecule.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide finds extensive use in:
Chemistry: : As a precursor in synthetic organic chemistry for the development of new materials.
Biology: : As a probe in biochemical assays for studying enzyme-substrate interactions.
Medicine: : Potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of dyes, pigments, and other high-value chemicals.
Mechanism of Action
The bioactive effects of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide are mediated through its interaction with cellular proteins and enzymes. The compound binds to specific molecular targets, inhibiting or modifying their function. This can lead to the disruption of metabolic pathways or induction of cell cycle arrest, ultimately exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydroquinolin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-quinoline-2-carboxamide
Unique Features
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its dual ring system, which endows it with unique electronic properties and biological activity. The presence of the chromene moiety distinguishes it from similar compounds, enhancing its pharmacological potential.
This article is a basic outline
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5/c24-13-10-15(28-14-6-2-1-4-11(13)14)17(25)21-8-9-23-18(26)12-5-3-7-20-16(12)22-19(23)27/h1-7,10H,8-9H2,(H,21,25)(H,20,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCKMKCNOPOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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